1-(Pyridin-2-ylmethyl)pyrrole-2,5-dione
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Overview
Description
1-(Pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione is an organic compound that features a pyridine ring attached to a pyrrole-2,5-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione typically involves the reaction of pyridine derivatives with maleimide derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed cross-coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of pyridine-N-oxide derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the pyrrole-2,5-dione moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also feature a pyridine ring and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds share the pyridine ring but have different reactivity and applications.
Uniqueness
1-(Pyridin-2-ylmethyl)-1H-pyrrole-2,5-dione is unique due to its combination of the pyridine and pyrrole-2,5-dione moieties, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
6331-16-4 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
1-(pyridin-2-ylmethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H8N2O2/c13-9-4-5-10(14)12(9)7-8-3-1-2-6-11-8/h1-6H,7H2 |
InChI Key |
ADFKONUNMDNABY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC2=O |
Origin of Product |
United States |
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